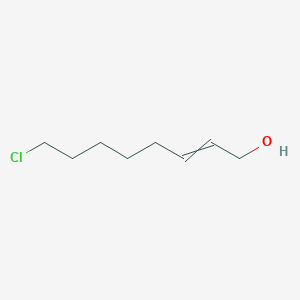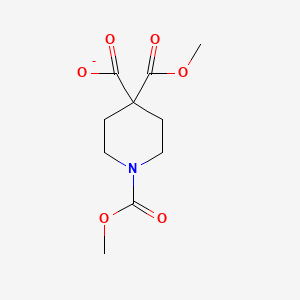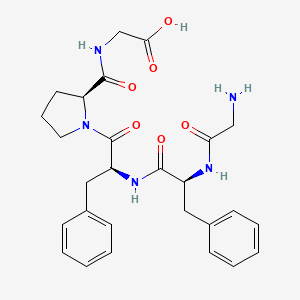![molecular formula C9H27NOSi2Sn B14228459 1,1,1-Trimethyl-N-(trimethylsilyl)-N-[(trimethylstannyl)oxy]silanamine CAS No. 499242-95-4](/img/structure/B14228459.png)
1,1,1-Trimethyl-N-(trimethylsilyl)-N-[(trimethylstannyl)oxy]silanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1-Trimethyl-N-(trimethylsilyl)-N-[(trimethylstannyl)oxy]silanamine is a complex organosilicon compound that features both silicon and tin atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trimethyl-N-(trimethylsilyl)-N-[(trimethylstannyl)oxy]silanamine typically involves the reaction of trimethylsilylamine with trimethylstannyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:
(CH3)3SiNH2+(CH3)3SnCl→(CH3)3SiN[(CH3)3Sn]O
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and stringent control of reaction parameters ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trimethyl-N-(trimethylsilyl)-N-[(trimethylstannyl)oxy]silanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol and stannic oxide.
Reduction: Reduction reactions can yield simpler organosilicon and organotin compounds.
Substitution: The trimethylstannyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenating agents like chlorine or bromine can facilitate substitution reactions.
Major Products Formed
Oxidation: Silanol and stannic oxide.
Reduction: Simpler organosilicon and organotin compounds.
Substitution: Various organosilicon and organotin derivatives depending on the substituent introduced.
Scientific Research Applications
1,1,1-Trimethyl-N-(trimethylsilyl)-N-[(trimethylstannyl)oxy]silanamine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other organosilicon and organotin compounds.
Biology: Investigated for its potential use in biological labeling and imaging due to its unique structural properties.
Medicine: Explored for its potential in drug delivery systems, particularly in targeting specific cells or tissues.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its ability to impart unique properties to the final product.
Mechanism of Action
The mechanism of action of 1,1,1-Trimethyl-N-(trimethylsilyl)-N-[(trimethylstannyl)oxy]silanamine involves its interaction with specific molecular targets. The silicon and tin atoms within the compound can form bonds with various substrates, facilitating reactions that lead to the desired effects. The pathways involved may include:
Bond Formation: The compound can form stable bonds with other molecules, leading to the formation of new compounds.
Catalysis: It can act as a catalyst in certain reactions, enhancing the reaction rate without being consumed in the process.
Comparison with Similar Compounds
Similar Compounds
Trimethylsilylamine: A simpler organosilicon compound without the tin atom.
Trimethylstannyl chloride: An organotin compound without the silicon atom.
Hexamethyldisilazane: Another organosilicon compound with different functional groups.
Uniqueness
1,1,1-Trimethyl-N-(trimethylsilyl)-N-[(trimethylstannyl)oxy]silanamine is unique due to the presence of both silicon and tin atoms within its structure. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds that contain only one of these elements.
Properties
CAS No. |
499242-95-4 |
|---|---|
Molecular Formula |
C9H27NOSi2Sn |
Molecular Weight |
340.20 g/mol |
IUPAC Name |
[dimethyl-[trimethylsilyl(trimethylstannyloxy)amino]silyl]methane |
InChI |
InChI=1S/C6H18NOSi2.3CH3.Sn/c1-9(2,3)7(8)10(4,5)6;;;;/h1-6H3;3*1H3;/q-1;;;;+1 |
InChI Key |
BETRROCNEAIHCA-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)N(O[Sn](C)(C)C)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,7-Dibromo-3',6'-bis(octyloxy)-9,9'-spirobi[fluorene]](/img/structure/B14228384.png)
![1H-1,2,4-Triazole, 3-[(2-naphthalenylmethyl)thio]-](/img/structure/B14228389.png)
![4-Methoxy-5-[(1-methylpiperidin-4-yl)methoxy]benzene-1,2-diamine](/img/structure/B14228394.png)
![[(Dodec-5-en-5-yl)selanyl]benzene](/img/structure/B14228395.png)
![9,9'-(1,4-Phenylene)bis[10-([1,1'-biphenyl]-2-yl)anthracene]](/img/structure/B14228398.png)
![N-[4-Chloro-5-(methylamino)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B14228399.png)
![2-Thiazolamine, 5-fluoro-4-(3-pyridinyl)-N-[3-(trifluoromethyl)phenyl]-](/img/structure/B14228402.png)

![4,4'-[Undecane-1,11-diylbis(oxy)]di(benzene-1-carboximidamide)](/img/structure/B14228413.png)
![7-[3-(Triethoxysilyl)propyl]-2H-1-benzopyran-2-one](/img/structure/B14228421.png)

![Benzoic acid;[3-[(10-butylanthracen-9-yl)methoxy]phenyl]methanol](/img/structure/B14228429.png)


